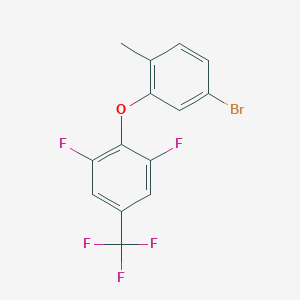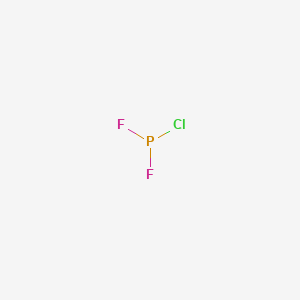
Phosphorus chloride difluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorous chloride difluoride, also known as chlorodifluorophosphorus oxide or difluorophosphoryl chloride, is a chemical compound with the formula ClF₂P. It is a colorless gas at room temperature and has a tetrahedral molecular shape. This compound is notable for its reactivity and is used in various chemical processes and research applications .
Preparation Methods
Phosphorous chloride difluoride can be synthesized through several methods:
Reaction with Phosphorodifluoridic Acid: One common method involves reacting liquid phosphorus pentachloride with phosphorodifluoridic acid (HPO₂F₂) or diphosphoridic tetrafluoride (P₂O₃F₄) at room temperature up to 60°C.
Fluorination of Phosphoryl Chloride: Another method involves fluorinating phosphoryl chloride (POCl₃) using fluoride salts like antimony trifluoride (SbF₃) or sodium fluoride (NaF).
Industrial Production: On an industrial scale, phosphorous chloride difluoride can be produced by reacting phosphoryl chloride with hydrogen fluoride (HF).
Chemical Reactions Analysis
Phosphorous chloride difluoride undergoes various chemical reactions, including:
Substitution Reactions: It can react with hydrogen chloride (HCl) to exchange halogen atoms, resulting in a mixture of products such as phosphoryl chloride (POCl₃), phosphoryl dichloride fluoride (POCl₂F), and phosphoryl trifluoride (POF₃).
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are less commonly documented.
Scientific Research Applications
Phosphorous chloride difluoride has several applications in scientific research:
Biology and Medicine: While specific applications in biology and medicine are less documented, its reactivity makes it a potential candidate for developing new pharmaceuticals and biochemical tools.
Mechanism of Action
The mechanism by which phosphorous chloride difluoride exerts its effects involves its high reactivity with various nucleophiles and electrophiles. The compound’s molecular structure allows it to participate in substitution and addition reactions, making it a versatile reagent in chemical synthesis . The specific molecular targets and pathways depend on the nature of the reactants and the conditions under which the reactions occur.
Comparison with Similar Compounds
Phosphorous chloride difluoride can be compared with other similar compounds, such as:
Phosphoryl Chloride (POCl₃): Unlike phosphorous chloride difluoride, phosphoryl chloride contains three chlorine atoms and is less reactive towards nucleophiles.
Phosphoryl Trifluoride (POF₃): This compound contains three fluorine atoms and is more stable than phosphorous chloride difluoride.
Phosphoryl Dichloride Fluoride (POCl₂F): This compound has two chlorine atoms and one fluorine atom, making it intermediate in reactivity between phosphoryl chloride and phosphorous chloride difluoride.
Phosphorous chloride difluoride’s unique combination of chlorine and fluorine atoms gives it distinct reactivity and versatility in various chemical processes.
Properties
CAS No. |
14335-40-1 |
|---|---|
Molecular Formula |
ClF2P |
Molecular Weight |
104.42 g/mol |
IUPAC Name |
chloro(difluoro)phosphane |
InChI |
InChI=1S/ClF2P/c1-4(2)3 |
InChI Key |
AENDXYYGTYFGOX-UHFFFAOYSA-N |
Canonical SMILES |
FP(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087406.png)
![1-[(1R,2R)-2-aminocyclohexyl]-3-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea](/img/structure/B14087412.png)
![2-(2-Hydroxyethyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087416.png)


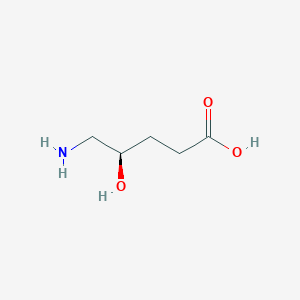
![Methyl 5-fluoro-6-[(2-phenylpropan-2-yl)amino]pyridine-3-carboxylate](/img/structure/B14087430.png)
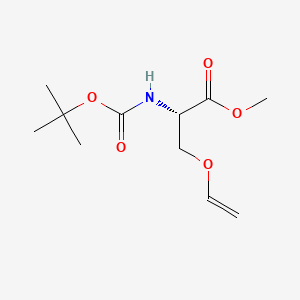
![1-[4-(Benzyloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087442.png)
![2-Benzyl-7-fluoro-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087451.png)
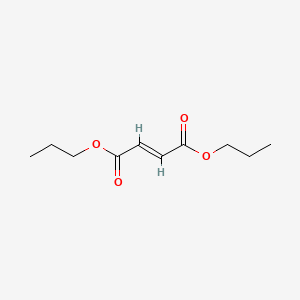
![tert-butyl N-[2-(2-{2-[(5-nitropyridin-2-yl)oxy]ethoxy}ethoxy)ethyl]carbamate](/img/structure/B14087463.png)
